molecular formula C3H4Br2N2S B3002516 2-Bromothiazol-5-amine hydrobromide CAS No. 2102409-24-3

2-Bromothiazol-5-amine hydrobromide

Cat. No.: B3002516
CAS No.: 2102409-24-3
M. Wt: 259.95
InChI Key: QBMFOTNSUDKPED-UHFFFAOYSA-N
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Description

General Overview of Thiazole (B1198619) Chemistry and Its Significance in Research

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a fundamental scaffold in numerous natural and synthetic compounds. nih.govwikipedia.org Its structure, characterized by a planar, unsaturated ring, exhibits significant aromaticity due to the delocalization of six π-electrons, contributing to its stability. numberanalytics.commdpi.com This aromatic nature influences its reactivity, allowing for various chemical transformations. numberanalytics.com

The significance of the thiazole ring is underscored by its presence in a wide array of biologically active molecules. nih.gov A notable example is Vitamin B1 (Thiamine), which is essential for metabolism. nih.govwikipedia.org Furthermore, the thiazole moiety is a key component in many pharmaceuticals, demonstrating a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.comtandfonline.com Its derivatives are also utilized in other commercial applications, such as dyes and fungicides. wikipedia.orgtandfonline.com The continuous development of new synthetic methods for thiazoles highlights their growing importance in research and development. numberanalytics.comorganic-chemistry.org

Importance of Halogenated Aminothiazoles in Organic Synthesis and Molecular Design

Halogenated aminothiazoles are a particularly valuable class of compounds in organic synthesis. The presence of both a halogen atom and an amino group on the thiazole ring provides multiple reactive sites, allowing for diverse and regioselective derivatization. The halogen, typically bromine or chlorine, serves as an excellent leaving group for nucleophilic substitution reactions and is a key handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org This enables the straightforward introduction of various aryl, heteroaryl, or alkyl groups.

The amino group, on the other hand, can undergo a range of transformations, including acylation, alkylation, and diazotization, further expanding the synthetic possibilities. smolecule.com This dual reactivity makes halogenated aminothiazoles powerful building blocks for the construction of complex molecular architectures. Their utility is particularly evident in medicinal chemistry, where they serve as intermediates in the synthesis of novel therapeutic agents. vulcanchem.com The ability to readily modify the thiazole core allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Scope and Research Relevance of 2-Bromothiazol-5-amine Hydrobromide

This compound is a specific halogenated aminothiazole that has garnered attention as a versatile synthetic precursor. smolecule.com It is a hydrobromide salt of 2-amino-5-bromothiazole, typically appearing as a crystalline powder. smolecule.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃H₃BrN₂S·HBr
Molecular Weight259.95 g/mol
AppearanceWhite to gray to brown powder/crystal
Melting Point165 °C (decomposes)

Data sourced from multiple references. vulcanchem.comtcichemicals.comsigmaaldrich.com

The primary research relevance of this compound lies in its role as a key intermediate in the synthesis of more complex molecules. vulcanchem.com The bromine atom at the 5-position and the amino group at the 2-position offer distinct and controllable points for chemical modification.

The bromine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. smolecule.com This is a crucial step in building larger molecular frameworks. For instance, it has been used in the preparation of N-(5-Bromo-2-thiazolyl)-2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)-propanamide. sigmaaldrich.comchemicalbook.com

Simultaneously, the amino group can be acylated, alkylated, or used to form other functional groups, allowing for the introduction of diverse side chains and the construction of more elaborate structures. smolecule.comambeed.com This versatility makes it a valuable tool for chemists in various fields, including pharmaceutical development and material science. smolecule.comvulcanchem.com

The reactivity of this compound is dictated by the electronic properties of the thiazole ring and the nature of its substituents. The thiazole ring itself is electron-rich, and computational studies have shown that the C5 position is a primary site for electrophilic substitution. mdpi.com

The presence of the amino group at the 2-position and the bromine atom at the 5-position significantly influences the molecule's reactivity. The amino group is an activating group, increasing the electron density of the ring and making it more susceptible to electrophilic attack. Conversely, the bromine atom is a deactivating group but directs incoming electrophiles to specific positions.

The hydrobromide salt form enhances the compound's stability and solubility in certain solvents. The key reactions that this compound undergoes include:

Nucleophilic Aromatic Substitution: The bromine atom at the C5 position is susceptible to displacement by a variety of nucleophiles. smolecule.com

Cross-Coupling Reactions: The C-Br bond provides a handle for palladium-catalyzed reactions like Suzuki and Heck couplings, enabling the formation of C-C bonds. acs.org

Reactions of the Amino Group: The amino group can be readily acylated, alkylated, or diazotized to introduce a wide range of functional groups. smolecule.com

This combination of reactive sites, governed by the inherent electronic nature of the substituted thiazole ring, underpins the extensive derivatization potential of this compound and solidifies its importance as a building block in modern organic synthesis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-thiazol-5-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S.BrH/c4-3-6-1-2(5)7-3;/h1H,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMFOTNSUDKPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102409-24-3
Record name 2-Bromo-1,3-thiazol-5-amine hydrobromide
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Synthetic Methodologies for 2 Bromothiazol 5 Amine Hydrobromide

Classical Approaches to Thiazole (B1198619) Ring Formation

Traditional methods for synthesizing the thiazole ring are well-established and continue to be widely used due to their reliability.

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole nucleus. nih.govscholaris.ca This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). scholaris.caresearchgate.net For the synthesis of 2-aminothiazole (B372263) derivatives, thiourea is the common thioamide source. The versatility of this method allows for the preparation of a wide array of substituted thiazoles by varying the starting materials. derpharmachemica.com

The general mechanism involves the initial reaction of the sulfur atom of the thioamide with the α-halocarbonyl compound, followed by cyclization and dehydration to yield the thiazole ring. acs.org Numerous modifications to the original Hantzsch protocol have been developed to improve yields and expand the substrate scope. nih.govtandfonline.com These adaptations often involve the use of different catalysts and reaction conditions to optimize the synthesis of specific 2-aminothiazole derivatives. nih.gov

Starting Materials Reaction Conditions Product Significance
α-Halocarbonyl compounds, Thioureas/ThioamidesBromine/iodine, silica (B1680970) chloride, various catalysts2-Aminothiazole derivativesFoundational and versatile method for thiazole ring synthesis. nih.gov
Aralkyl ketones, N-bromosuccinimide (NBS), ThioureaLactic acid, 90–100°C2-Aminothiazole derivativesOne-pot, rapid, and sustainable approach. tandfonline.com
Ring-substituted 2-bromoacetophenones, 1-Substituted-2-thioureasHeated microreactor system (70°C), electro-osmotic flow2-AminothiazolesDemonstrates potential for high-throughput synthesis. rsc.org

The introduction of a bromine atom at the 5-position of the 2-aminothiazole ring is a critical step in the synthesis of the target compound. The regioselectivity of this electrophilic substitution is directed by the activating effect of the amino group at the 2-position, which increases the electron density at the C5 position.

Traditional methods often employ elemental bromine as the brominating agent. However, due to its toxicity and potential for side reactions, alternative reagents are often preferred. tandfonline.com Copper(II) bromide (CuBr₂) has been shown to be an effective reagent for the regioselective bromination of 2-aminothiazoles at the 5-position, typically conducted in a solvent like acetonitrile (B52724) at room temperature. nih.gov This method offers high selectivity and good yields. Another approach involves the use of N-bromosuccinimide (NBS), which provides a milder and more selective alternative to liquid bromine. cambridgescholars.com

A study on the bromination of 4-(phenylethynyl)-1,3-thiazol-2-amine revealed that bromination occurs first at the 5-position when the reaction is carried out at low temperatures (-40 °C to -10 °C). nih.gov This highlights the kinetic preference for substitution at this position.

The final step in the synthesis is the formation of the hydrobromide salt. Amines, being basic, readily react with strong acids like hydrobromic acid (HBr) to form ammonium (B1175870) salts. lumenlearning.comcrunchchemistry.co.uk This reaction is a straightforward acid-base neutralization. lumenlearning.com The formation of the hydrobromide salt often improves the stability and handling characteristics of the amine compound.

The reaction of an amine with an alkyl halide, which can occur during some synthetic routes, also produces the corresponding hydrohalide salt as a byproduct. libretexts.orglibretexts.org For instance, the reaction of an amine with an alkyl bromide will generate the hydrobromide salt of either the alkylated amine or the unreacted starting amine. libretexts.org To ensure complete salt formation, a stoichiometric amount of HBr is typically added to a solution of the free amine.

Advanced and Optimized Synthetic Pathways

Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and scalable methods for the synthesis of heterocyclic compounds.

To overcome the drawbacks of using elemental bromine, a variety of modern brominating agents have been developed. N-bromosuccinimide (NBS) is a widely used reagent for the selective bromination of various organic compounds, including thiazoles, under mild conditions. cambridgescholars.com In a study focused on developing a sustainable process, NBS was used for the in situ regioselective α-bromination of ketones prior to the Hantzsch cyclization, achieving a 97% yield of the α-bromoketone intermediate. tandfonline.com

Other user-friendly brominating agents that have been explored include a combination of hydrobromic acid and hydrogen peroxide (HBr-H₂O₂), dioxane dibromide, and copper(II) bromide (CuBr₂). tandfonline.com Enzymatic bromination using vanadium-dependent haloperoxidases (VHPOs) has also emerged as a green alternative. nih.gov This biocatalytic approach utilizes a nontoxic bromide salt as the bromine source in an aqueous solvent at mild temperatures, offering high conversion rates for various 2-aminothiazole derivatives. nih.gov

Brominating Agent Substrate Conditions Yield of Brominated Product Reference
Molecular BromineAralkyl KetoneLactic Acid55% tandfonline.com
HBr-H₂O₂Aralkyl KetoneLactic Acid60% tandfonline.com
Dioxane DibromideAralkyl KetoneLactic Acid76% tandfonline.com
CuBr₂Aralkyl KetoneLactic Acid81% tandfonline.com
N-Bromosuccinimide (NBS)Aralkyl KetoneLactic Acid97% tandfonline.com
Vanadium-dependent haloperoxidase (CcVHPO1)2-aminothiazole derivativesAqueous solvent, 30 °C>95% conversion nih.gov

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase yields, and often lead to cleaner reactions with fewer side products. researchgate.net This technique has been successfully applied to the synthesis of thiazole precursors and the thiazole ring itself.

For instance, the synthesis of thiazole derivatives has been achieved in a one-pot, three-component reaction under microwave irradiation, offering high yields in a short reaction time. mdpi.com In one study, the reaction of thiosemicarbazide (B42300) with maleic anhydride (B1165640) was carried out in a microwave oven at 500 W and 150 °C for just 2 minutes to form a key precursor. mdpi.com Another report describes the microwave-assisted synthesis of thiazole conjugates in ethanol, with reaction times as short as 5 to 6 minutes, resulting in excellent yields. acs.org The use of microwave irradiation has also been reported for the synthesis of pyrazole-based thiazoles, where refluxing in a microwave oven at 500 W and 150 °C for 3 minutes led to the desired products. nih.gov These examples underscore the efficiency and potential of microwave-assisted techniques in accelerating the synthesis of thiazole-containing compounds. brieflands.com

Green Chemistry Principles in Bromothiazole Synthesis

The synthesis of bromothiazoles, and more broadly aminothiazoles, has increasingly moved towards environmentally benign methods. These "green" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

A prominent green strategy is the Hantzsch thiazole synthesis, which has been adapted to be solvent-free. thieme-connect.comorganic-chemistry.org In one method, 2-bromoacetophenones are heated to their melting point, and thiourea is added, leading to a rapid, catalyst-free condensation reaction that produces 2-aminothiazoles in moderate to excellent yields (42–93%). organic-chemistry.org This solvent-free approach not only simplifies the procedure and workup but also aligns with green chemistry principles by eliminating the need for potentially toxic solvents. thieme-connect.comorganic-chemistry.org

The use of alternative and recyclable reaction media is another cornerstone of green thiazole synthesis. Researchers have successfully employed a polyethylene (B3416737) glycol (PEG)–water solvent system with a recyclable solid-supported catalyst, Nafion-H, for the one-pot synthesis of 2-aminothiazoles. tandfonline.comresearchgate.net This method is noted for its improved efficiency and reduced waste. tandfonline.com Water, as an inherently green solvent, has also been used directly for the one-pot synthesis of 2-aminothiazole derivatives, utilizing an aqueous solution of hydrobromic acid and hydrogen peroxide as the bromine source. jocpr.com Other green innovations include the use of biodegradable lactic acid as both a solvent and catalyst and the application of ionic liquids which can be reused multiple times without significant loss of efficacy. researchgate.net

Catalytic systems that are efficient and easily recoverable also contribute to greener syntheses. A magnetically recoverable nanocatalyst has been developed for the one-pot synthesis of 2-aminothiazoles from methyl ketones and thiourea, using trichloroisocyanuric acid (TCCA) as a green halogen source. rsc.org Similarly, montmorillonite-K10 clay has been used as an effective and reusable catalyst for the synthesis of 2-aminothiazoles from methylcarbonyls and thiourea. researchgate.net

Electrochemical methods represent a frontier in green synthesis, offering a way to form thiazole rings under metal- and oxidant-free conditions. organic-chemistry.org These varied approaches highlight a significant trend in chemical synthesis, prioritizing sustainability without compromising on the efficiency of producing valuable thiazole building blocks.

Synthesis of Key Precursors and Structurally Related Analogs

The synthesis of 2-Bromothiazol-5-amine hydrobromide typically proceeds from the key precursor, 2-aminothiazole. The classic Hantzsch synthesis is a common method for preparing 2-aminothiazole itself, by reacting a compound like monochloroacetaldehyde (MCA) with thiourea. google.com The reaction is often performed in an organic solvent such as 2-propanol to yield 2-aminothiazole, which can then be neutralized and purified. google.com

The direct bromination of 2-aminothiazole is a straightforward method to introduce the bromine atom at the 5-position. One documented procedure involves dissolving 2-aminothiazole in acetic acid and then adding bromine dropwise at a controlled temperature. Another approach involves heating a mixture of 2-aminothiazole with hydrobromic acid and water, followed by the addition of bromine, to yield 2-amino-5-bromothiazole hydrobromide directly. vulcanchem.comgoogle.com

The synthesis of structurally related analogs is crucial for structure-activity relationship studies in various fields, including medicinal chemistry. nih.gov A variety of 2-halothiazole derivatives can be synthesized from 2-aminothiazole precursors. For instance, 2-aminothiazole compounds can undergo regioselective halogenation using copper(II) halides (CuX₂, where X = Cl, Br, I) in the presence of n-butyl nitrite (B80452) to produce the corresponding 2-chloro, 2-bromo, and 2-iodo derivatives. acs.orgnih.gov

Furthermore, protecting group strategies are employed to synthesize more complex analogs. For example, the Boc (tert-butyloxycarbonyl) derivative of 2-aminothiazol-4(5H)-one serves as a versatile intermediate. rsc.orgrsc.org This intermediate allows for the introduction of various halogens (Br, Cl, I) at the C(4) position under Appel-related conditions. Subsequent acylation and a mild deprotection step can then yield desired 2-acylamino-4-halothiazoles cleanly and in good yields, avoiding the formation of mixed byproducts that can occur with direct acylation of 2-amino-4-halothiazoles. rsc.orgrsc.org

The following table summarizes the synthesis of some key precursors and analogs:

Interactive Data Table: Synthesis of Precursors and Analogs
Starting Material Reagents and Conditions Product Yield Reference
2-Aminothiazole Bromine, Acetic Acid, 0-30°C 2-Amino-5-bromothiazole 75%
2-Aminothiazole Hydrobromic acid, Water, Bromine 2-Amino-5-bromothiazole hydrobromide N/A vulcanchem.com
2-Aminothiazole (derivative 4) 3-Fluoro-5-iodobenzonitrile, Sonogashira coupling 3-[(2-Aminothiazol)-4-ethynyl]-5-fluorobenzonitrile (6b) 62% nih.gov
Amine (6a-d) CuBr₂, n-butyl nitrite 2-Bromo derivative (8a-d) N/A acs.orgnih.gov
2-Aminothiazol-4(5H)-one Boc-anhydride, then Appel conditions (e.g., CBr₄, PPh₃) Boc-protected 2-amino-4-bromothiazole N/A rsc.orgrsc.org
Acetophenone Thiourea, Iodine, DMSO, 80°C 2-Amino-4-phenylthiazole 95% tandfonline.comchemicalbook.com

These synthetic strategies provide a robust platform for generating a wide array of thiazole derivatives, enabling the exploration of their chemical and biological properties. nih.gov The ability to selectively functionalize the thiazole ring at various positions is fundamental to the development of new molecules with tailored characteristics. acs.orgnih.gov

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the Thiazole (B1198619) Heterocycle

The thiazole ring in 2-Bromothiazol-5-amine hydrobromide is an electron-rich system, susceptible to a variety of chemical transformations. Its reactivity is influenced by the presence of both an activating amino group and a deactivating but synthetically useful bromo substituent.

The 2-aminothiazole (B372263) core is highly activated towards electrophilic aromatic substitution, with the reaction typically occurring at the C-5 position. However, in this compound, this position is already substituted. Consequently, electrophilic attack is less facile. When 2-aminothiazoles are acylated at the 5-position, they are not readily brominated, which is consistent with the principles of electrophilic aromatic substitution. nih.gov The identity of the product in such reactions is confirmed by comparison with an authentic synthetic standard, confirming an electrophilic aromatic substitution mechanism. nih.gov

The synthesis of 2-amino-5-bromothiazole itself often involves the bromination of 2-aminothiazole. chemicalbook.comgoogle.com For instance, treating 2-aminothiazole with bromine in acetic acid yields 5-bromothiazol-2-amine. chemicalbook.com Similarly, N-bromosuccinimide (NBS) can be used to achieve this transformation. nih.gov It is noteworthy that the bromination of 2-aminothiazole at lower temperatures can sometimes lead to undesired products with multiple ionizable bromine atoms, whereas heating the reaction mixture can favor the formation of the desired 2-amino-5-bromothiazole. google.com

ReactantReagentProductYieldReference
2-AminothiazoleBromine, Acetic Acid5-Bromothiazol-2-amine75% chemicalbook.com
2-(tert-butoxycarbonylamino)thiazoleN-bromosuccinimide (NBS)5-Bromo-2-(tert-butoxycarbonylamino)thiazole74% nih.gov
2-aminothiazole-4-carboxylic acidN-bromosuccinimide (NBS)2-amino-5-bromo-1,3-thiazole-4-carboxylic acid48% chemicalbook.com

The bromine atom at the C-5 position of this compound is susceptible to nucleophilic displacement, providing a pathway for the introduction of various functional groups. This reactivity is a cornerstone of its synthetic utility.

Halogenation of 2-aminothiazoles, which proceeds via an addition-elimination mechanism, produces 2-amino-5-halothiazoles that can subsequently undergo nucleophilic substitution where the halide is displaced by a strong nucleophile. jocpr.com This two-step protocol of halogenation followed by nucleophilic substitution allows for the synthesis of 5-substituted-2-aminothiazoles. jocpr.com For example, 2-amino-5-bromo-4-phenyl-thiazole can react with sodium sulfide (B99878) (Na2S) or various amines to yield the corresponding 5-substituted products. jocpr.com

The exocyclic amino group at the C-2 position is a key site of reactivity, readily participating in acylation, alkylation, and condensation reactions.

The amino group of 2-aminothiazole derivatives can be acylated using various acylating agents. For example, the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid leads to the corresponding amide. mdpi.com Similarly, acylation with acid chlorides, such as O-acetylsalicyloyl chloride, can be achieved in the presence of a base like triethylamine. nih.gov However, direct acylation of 2-amino-4-halothiazoles can sometimes result in low yields and mixtures of products, including bis-acylated derivatives. nih.govrsc.org A more controlled approach involves the acylation of a Boc-protected 2-aminothiazole intermediate, followed by a mild deprotection step. nih.govrsc.org

Alkylation of 2-aminothiazoles can occur at either the exocyclic amino group or the endocyclic ring nitrogen, depending on the reaction conditions. acs.orgacs.org In the absence of a strong condensing agent, alkylation of 2-aminothiazole often leads to nuclear N-alkylation. acs.org However, using a strong base like lithium amide can favor the formation of N,N-disubstituted-2-aminothiazoles. acs.org

The C-2 amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. mdpi.comchemicalbook.comsciforum.netnih.gov 2-aminothiazole reacts with aromatic aldehydes under mild conditions to yield Schiff bases. chemicalbook.com These reactions are often carried out in a suitable solvent like ethanol. nih.govresearchgate.net For instance, 2-aminothiazole can be reacted with various substituted benzaldehydes to produce the corresponding N-(substituted)-thiazol-2-amines. nih.gov The formation of these Schiff bases is a versatile method for introducing further structural diversity. mdpi.comnih.gov

Reactant 1Reactant 2Product TypeReference
2-aminothiazoleAromatic aldehydesSchiff bases chemicalbook.com
2-amino-5-(4-acetylphenylazo)-thiazoleAromatic/heterocyclic aldehydesChalcone-imine derivatives mdpi.com
2-amino-4-phenylthiazoleAromatic aldehydes2-arylideneamino-4-phenylthiazoles nih.gov

Reactions Involving the C-2 Amino Group

Transition Metal-Catalyzed Transformations

The bromine atom on the thiazole ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for creating C-C bonds. wikipedia.orglibretexts.org 2-Amino-5-bromothiazole derivatives can be effectively coupled with various boronic acids under Suzuki conditions. nih.govmdpi.com For example, the amide product from the reaction of 2-amino-5-bromothiazole and 3-(furan-2-yl)propanoic acid can undergo a subsequent Suzuki reaction with 4-fluorophenylboronic acid. mdpi.com While standard Suzuki protocols can sometimes be challenging with nitrogen-rich heterocycles, optimized conditions have been developed to achieve high yields. mdpi.comnih.gov

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction for forming C-N bonds by coupling amines with aryl halides. researchgate.netresearchgate.netwikipedia.org This method has been successfully applied to 5-bromothiazoles to synthesize 5-N,N-diarylaminothiazoles in good yields. researchgate.netresearchgate.net The reaction provides a direct route to functionalized aminothiazoles that might be difficult to access through other synthetic strategies. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituted thiazole core of this compound is an excellent substrate for such transformations. researchgate.netwikipedia.org These reactions have become some of the most frequently utilized methods in medicinal chemistry for the synthesis of complex molecules like pharmaceuticals and natural products. acs.orgsnnu.edu.cn The general mechanism for these processes involves a catalytic cycle typically consisting of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orgmdpi.com

The formation of carbon-nitrogen (C-N) bonds via palladium catalysis, most notably the Buchwald-Hartwig amination, allows for the synthesis of arylated amines. acs.orgsnnu.edu.cn In the context of this compound, the compound would serve as the electrophilic partner, reacting with a primary or secondary amine to form a new C-N bond at the C2 position of the thiazole ring. The development of specialized ligands, such as bulky, electron-rich phosphines (e.g., BrettPhos, RuPhos), has expanded the scope of these reactions to include challenging substrates like five-membered heteroaryl halides. nih.gov

The coupling of heteroaryl halides with amines can be challenging due to the potential for the heteroatom to coordinate with the palladium catalyst. mit.edu However, optimized catalyst systems have been developed that effectively couple various amines with substrates like bromothiazoles. mit.edu These reactions are crucial for creating complex scaffolds found in many biologically active molecules. acs.org

ReactionCatalyst/Ligand SystemBaseSolventKey Features
Buchwald-Hartwig Amination Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., Xantphos, SPhos, BrettPhos) nih.govmit.eduStrong non-nucleophilic bases (e.g., NaOt-Bu) or weaker carbonate bases (e.g., K₂CO₃, Cs₂CO₃) researchgate.netsigmaaldrich.comAprotic polar solvents (e.g., Dioxane, Toluene, DMF) acs.orgForms C(sp²)-N bonds; high functional group tolerance; ligand choice is critical for efficiency with heteroaryl halides. acs.orgnih.gov

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com this compound can act as the halide component, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position. The catalytic cycle proceeds through three main steps: oxidative addition of the C-Br bond to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While the Suzuki-Miyaura reaction is widely used due to the stability and low toxicity of organoboron reagents, other palladium-catalyzed C-C cross-coupling reactions are also applicable. libretexts.orgresearchgate.net The Stille coupling, for instance, uses organotin reagents, which are often more reactive but also more toxic. libretexts.org The Heck reaction couples the halide with an alkene to form a substituted alkene. researchgate.net These methods provide a versatile toolkit for modifying the thiazole scaffold.

ReactionCoupling PartnerCatalyst SystemKey Features
Suzuki-Miyaura Coupling Organoboronic acid or ester (R-B(OR)₂) libretexts.orgPd(0) complex (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, K₃PO₄) researchgate.netlibretexts.orgHigh functional group tolerance; stable and non-toxic boron reagents; widely used in pharmaceutical synthesis. researchgate.net
Stille Coupling Organostannane (R-SnBu₃) libretexts.orgPd(0) complex libretexts.orgTolerant of many functional groups; proceeds under neutral conditions; toxicity of tin reagents is a drawback. libretexts.org
Heck Coupling Alkene (R'-CH=CH₂) researchgate.netPd(0) or Pd(II) salt and a base researchgate.netForms a new C-C bond at an sp² carbon of the alkene; versatile for synthesizing substituted olefins. researchgate.net

Other Metal-Mediated Transformations

Beyond palladium, other transition metals are effective in mediating transformations of aryl halides. Nickel and copper catalysts offer alternative reactivity and are often more cost-effective.

Nickel-catalyzed C-N cross-coupling has emerged as a powerful alternative to palladium-based methods. nih.gov Some nickel-catalyzed aminations can proceed under mild, room-temperature conditions, initiated by photoexcitation of a nickel-amine complex, and are tolerant to oxygen. nih.gov This approach can be applied to a wide range of aryl halides and amines, including heteroaromatic systems. nih.gov

Copper-catalyzed reactions, reminiscent of the classical Ullmann condensation, are also used for C-N bond formation, though they often require higher temperatures than palladium-based systems. nih.gov Additionally, organomagnesium reagents, such as the highly reactive "turbo Grignard" reagent (i-PrMgCl·LiCl), can perform bromine-magnesium exchange on reactive heteroaryl bromides like 2-bromothiazole (B21250). rsc.org The resulting organomagnesium intermediate can then be transmetalated to copper or other metals for subsequent coupling with various electrophiles. rsc.org

MetalReaction TypeKey Features
Nickel Photoinduced C-N Cross-CouplingCan operate at room temperature; uses an inexpensive and abundant metal; tolerant of oxygen. nih.gov
Copper Ullmann-type C-N and C-C CouplingClassic method for aryl halide functionalization; often requires ligands and higher temperatures; transmetalation from Grignard reagents is possible. nih.govrsc.org
Magnesium Halogen-Metal ExchangeHighly reactive Grignard reagents can convert the C-Br bond to a C-MgBr bond, which can then be used in further reactions. rsc.org

Radical and Redox Chemistry

The electronic nature of this compound, with its electron-rich amino group and heterocyclic system, makes it a candidate for transformations involving radical intermediates and redox processes.

Formation and Characterization of Radical Cations

The amine group of the molecule can undergo single-electron oxidation to form an amine radical cation. beilstein-journals.orgbeilstein-journals.org This transformation can be achieved using visible light photoredox catalysis, a method that uses light to generate highly reactive intermediates under mild conditions. beilstein-journals.orgbeilstein-journals.org The resulting amine radical cation is a versatile species that can engage in several reaction pathways. One common pathway is deprotonation at the carbon alpha to the nitrogen, leading to a strongly reducing α-amino radical. beilstein-journals.org Alternatively, the radical cation can be converted into an electrophilic iminium ion, which can then be trapped by various nucleophiles. beilstein-journals.org

C-H Bond Functionalization Approaches

Direct C-H bond functionalization is an increasingly important strategy in organic synthesis due to its atom economy, as it avoids the pre-functionalization of substrates. researchgate.net For this compound, the C-H bond at the 4-position is a potential site for such reactions. Radical-mediated C-H functionalization, drawing parallels from work on other imidazoheterocycles, could allow for the introduction of alkyl or aryl groups at this position. researchgate.net

Alternatively, C-H functionalization can be achieved through deprotonation with a strong base. The metalation of a substituted 2-bromothiazole using lithium diisopropylamide (LDA) has been shown to selectively deprotonate the C4 position, allowing the subsequent introduction of an electrophile in a process known as a halogen dance. growingscience.com This demonstrates a non-radical approach to functionalizing the C-H bond on the thiazole ring, providing a complementary strategy for elaborating the molecular scaffold.

Theoretical and Mechanistic Insights into Reaction Pathways

The reaction pathways of this compound are dictated by the electronic properties of the thiazole ring and its substituents. The interplay between the electron-donating amino group (-NH₂) at the C-5 position and the electronegative bromine atom at the C-2 position creates a molecule with multiple potential reactive sites. Theoretical and mechanistic studies, often combining computational chemistry with experimental observations, have been crucial in elucidating the complex reactivity of the substituted aminothiazole scaffold.

Mechanistic investigations into related 2-bromothiazole systems reveal that the bromine atom can be readily displaced through nucleophilic substitution reactions. These transformations, including palladium-catalyzed C-N cross-coupling reactions, demonstrate the lability of the C-Br bond. acs.org For instance, the reactivity of the halogen is significantly influenced by the electronic nature of other substituents on the thiazole ring. Studies on the homologous 2-amino-4-methyl-5-bromothiazole have shown that the presence of a free amino group enhances the reactivity of the C-Br bond towards nucleophilic attack compared to its N-acetylated counterpart. cdnsciencepub.com This suggests that the 5-amino group in this compound likewise activates the C-2 position towards nucleophilic aromatic substitution (SNAr).

Conversely, the aminothiazole core can act as a nucleophile in reactions with strong electrophiles. Detailed mechanistic studies on the reaction of 2-(substituted)aminothiazoles with electrophilic agents like 7-chloro-4,6-dinitrobenzofuroxan (ClDNBF) have provided profound insights into competing reaction pathways. rsc.orgrsc.org These investigations revealed that 2-aminothiazole derivatives possess at least three distinct nucleophilic centers: the exocyclic amino group, the endocyclic nitrogen atom, and the C-5 carbon atom. rsc.orgresearchgate.net

The reaction between 2-aminothiazole derivatives and ClDNBF unexpectedly yielded two isomeric products resulting from a C-C coupling at the C-5 position of the thiazole ring. rsc.orgrsc.org The relative ratio of these isomers was found to be dependent on reaction conditions such as temperature and the solvent used, indicating a complex kinetic and thermodynamic landscape. rsc.orgrsc.org To unravel the underlying mechanism and confirm the product structures, researchers employed a combination of spectroscopic analysis and computational modeling. rsc.orgrsc.org

Density Functional Theory (DFT) calculations have proven to be an indispensable tool for understanding these intricate reaction pathways. rsc.org Theoretical calculations allowed for the unambiguous assignment of the isomeric structures by correlating calculated ¹³C NMR chemical shifts with experimental data. rsc.orgrsc.org Furthermore, computational studies helped to evaluate the plausibility of different mechanistic hypotheses, such as a Boulton–Katritzky rearrangement versus an N-1/N-3 oxide tautomerism, ultimately supporting the latter as the more likely pathway based on the collected data. rsc.orgrsc.org

The power of computational chemistry in predicting and explaining reactivity is not limited to confirming product structures. Theoretical methods are widely used to gain a deeper understanding of reaction mechanisms involving heterocyclic compounds.

Table 1: Effect of Reaction Conditions on Isomer Distribution in the Reaction of 2-(pyrrolidinyl)thiazole with ClDNBF rsc.orgrsc.org
SolventTemperature (°C)Isomer 1 Ratio (%)Isomer 2 Ratio (%)Mechanistic Implication
Dichloromethane (B109758) (DCM)255050Kinetic control or low energy barrier for interconversion at room temperature.
Dichloromethane (DCM)-306040Lower temperature favors one kinetic product over the other.
Acetonitrile (B52724) (MeCN)254060Solvent polarity influences the transition state energies and product stability.
Acetonitrile (MeCN)805050At higher temperatures, the system reaches thermodynamic equilibrium, leading to a near-equal mixture.
Table 2: Application of Theoretical Methods in Elucidating Thiazole Reactivity Pathways
Computational MethodCalculated PropertyMechanistic Insight Provided
Density Functional Theory (DFT)Transition State EnergiesIdentifies the lowest energy reaction pathway and predicts reaction kinetics. rsc.orgdergipark.org.tr
DFT / Time-Dependent DFT (TD-DFT)Frontier Molecular Orbitals (HOMO/LUMO)Predicts the most probable sites for nucleophilic and electrophilic attack. dergipark.org.tr
DFTMolecular Electrostatic Potential (MEP)Visualizes electron-rich and electron-poor regions, indicating reactive centers for electrophiles and nucleophiles. dergipark.org.tr
DFT with GIAO or CSGT methodsNMR Chemical ShiftsAids in the structural elucidation of complex reaction products and isomers by comparing calculated spectra to experimental data. rsc.orgdergipark.org.tr
Quantum Chemical CalculationsElectron Transfer FavorabilityExplains differences in reactivity patterns between structurally related compounds, such as purines and pyrimidines. nih.gov

Derivatization and Functionalization Strategies

Covalent Modifications of the Amino Group

The amino group at the 2-position of the thiazole (B1198619) ring is a key nucleophilic center, readily participating in reactions to form a variety of functional groups. These modifications are fundamental in exploring the structure-activity relationships of 2-aminothiazole (B372263) derivatives.

Formation of Amides, Ureas, and Thioureas

The primary amino group of 2-bromo-5-aminothiazole can be readily acylated to form amides. This transformation is typically achieved by reacting the aminothiazole with acyl chlorides or carboxylic acids under appropriate coupling conditions. For instance, the coupling of 2-amino-4-(pyrid-2-yl)thiazole with various aliphatic, aromatic, and heteroaromatic acids has been shown to produce the corresponding amides in high yields. nih.gov While direct acylation with benzoyl chloride using stoichiometric amounts of a base like N-methylimidazole in dichloromethane (B109758) is effective, solubility issues can sometimes necessitate alternative methods. nih.gov A common strategy involves the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to facilitate amide bond formation between the aminothiazole and a carboxylic acid. nih.gov

The synthesis of ureas and thioureas from 2-bromo-5-aminothiazole provides another avenue for functionalization. These derivatives are typically prepared by reacting the aminothiazole with isocyanates or isothiocyanates, respectively. For example, the reaction of 2-amino-4-(2-pyridinyl)-thiazole with cyclopentyl isocyanate or phenyl isocyanate yields the corresponding N-cyclopentyl-N'-[4-(2-pyridinyl)-2-thiazolyl]urea and N-phenyl-N'-[4-(2-pyridinyl)-2-thiazolyl]urea. plos.org Research has indicated that compounds with amide or urea (B33335) substituents at the C-2 position exhibit notable biological activities. plos.org

ReagentProduct TypeReaction ConditionsReference
Acyl Chloride/Carboxylic AcidAmideBase (e.g., N-methylimidazole), Coupling agent (e.g., EDCI) nih.govnih.gov
IsocyanateUreaSolvent (e.g., THF) plos.org
IsothiocyanateThiourea (B124793)Not specified in provided context

Alkylation and Arylation of the Nitrogen Center

Direct alkylation of the amino group of 2-aminothiazoles can be challenging as it can lead to a mixture of products, including N-alkylation at the exocyclic amino group and/or the endocyclic nitrogen atom. The use of a strong base like lithium amide has been shown to facilitate the preparation of N,N-disubstituted-2-aminothiazoles from N-substituted 2-aminothiazoles. acs.org However, this method was found to be less satisfactory for the direct preparation of secondary amines from the unsubstituted 2-aminothiazole. acs.org In the absence of a condensing agent, alkylation can sometimes lead to nuclear N-alkylated products. acs.org For example, direct methylation of an N-benzoyl derivative has been achieved using sodium hydride and iodomethane, albeit in low yield. nih.gov

Palladium-catalyzed N-arylation represents a powerful and efficient method for the direct introduction of aryl groups to the 2-amino position. nih.gov This cross-coupling reaction typically involves an aryl bromide or triflate as the coupling partner. The use of a palladium catalyst, often in combination with a suitable ligand like tBuBrettPhos, and an additive such as acetic acid, can significantly improve the efficiency of the N-arylation of 2-aminothiazole derivatives. nih.govsmolecule.com This method offers a broad substrate scope, allowing for the coupling of both electron-rich and electron-poor aryl bromides with yields ranging from 65% to 92%. smolecule.com

Reaction TypeReagentsCatalyst/ConditionsProductReference
AlkylationIodomethaneNaH, DMFN-methylated amide nih.gov
ArylationAryl bromidesPd/tBuBrettPhos, K2CO3, Acetic acid2-Arylaminothiazole smolecule.com
ArylationAryl bromides/triflatesPd2dba3, Ligand, Acetic acid2-Arylaminothiazole nih.gov

Transformations at the Bromine-Substituted C-5 Position

The bromine atom at the C-5 position of the thiazole ring serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions and nucleophilic substitutions.

Introduction of Carbon-Based Substituents

The Suzuki-Miyaura cross-coupling reaction is a prominent method for forming carbon-carbon bonds at the C-5 position. This palladium-catalyzed reaction enables the coupling of the 5-bromothiazole (B1268178) derivative with various boronic acids or esters. nih.govnih.gov For instance, 5-bromo-2-aminothiazole derivatives can be reacted with arylboronic acids to synthesize 5-aryl-2-aminothiazoles. nih.gov This strategy has been successfully employed in the synthesis of a variety of biologically active molecules. The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.gov In some instances, the amino group is first acylated, and then the Suzuki-Miyaura coupling is performed on the resulting N-acyl-5-bromothiazole. nih.gov

Coupling PartnerCatalyst SystemProductReference
Arylboronic acidsPd(0) catalyst, K3PO45-Aryl-2-aminobenzothiazoles nih.gov
Arylboronic acidsNot specified in provided context5-Aryl thiazole derivatives nih.gov
4-Fluorophenylboric acidNot specified in provided contextN-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide nih.gov

Synthesis of Sulfur- and Oxygen-Containing Derivatives

The bromine at the C-5 position can be displaced by sulfur and oxygen nucleophiles to introduce new functionalities. For example, 2-amino-5-bromo-4-phenyl-thiazole can react with sodium sulfide (B99878) (Na2S) to form 5,5´-bis(2-amino-4-phenylthiazole)sulfide. jocpr.com Similarly, reaction with various amines can lead to the formation of 5-amino-substituted 2-aminothiazoles. jocpr.com The synthesis of these derivatives can be achieved through different methods, with one approach involving the in situ generation of the 5-bromothiazole followed by reaction with the nucleophile. jocpr.com

Construction of Fused Heterocyclic Systems

2-Bromothiazol-5-amine hydrobromide and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems. The amino and bromo functionalities can participate in cyclization reactions to form bicyclic and polycyclic structures. For example, 2-aminothiazole derivatives can undergo cyclocondensation with reagents like chloroacetyl chloride to form fused systems such as 2-(5-benzoyl-1H-benzo[d]imidazol-1-yl)-N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)acetamide. researchgate.net

Furthermore, the reaction of 2-aminothiazoles with α-bromoketones can lead to the formation of imidazo[2,1-b]thiazole (B1210989) derivatives. nih.gov For instance, the reaction of 2-aminothiazole with α-bromo-3-methoxyacetophenone yields 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole. nih.gov Another example involves the reaction of ethyl 2-aminothiazole-4-carboxylate or 2-aminothiazole-5-carboxylate with 2-bromo-1-(2-nitrophenyl)ethanone to produce imidazo[1,2-b]thiazole ethyl esters. conicet.gov.ar Thieno[2,3-d]thiazolo[3,2-a]pyrimidine derivatives can also be synthesized by reacting 2-aminothiophene derivatives with 2-bromothiazole (B21250). sci-hub.st These fused heterocyclic systems are of significant interest due to their diverse biological activities. chemmethod.com

Reactant 1Reactant 2Fused SystemReference
2-Aminothiazole derivativeChloroacetyl chlorideAzetidinone-fused system researchgate.net
2-Aminothiazoleα-Bromo-3-methoxyacetophenoneImidazo[2,1-b]thiazole nih.gov
Ethyl 2-aminothiazole-carboxylate2-Bromo-1-(2-nitrophenyl)ethanoneImidazo[1,2-b]thiazole conicet.gov.ar
2-Aminothiophene derivative2-BromothiazoleThieno[2,3-d]thiazolo[3,2-a]pyrimidine sci-hub.st

Strategies for Chiral Derivatization

The development of chiral molecules is of paramount importance in drug discovery. This compound offers two distinct handles for introducing chirality: the thiazole ring itself and the exocyclic amino group.

One effective strategy involves the creation of a new stereocenter adjacent to the thiazole ring. This can be achieved through the stereoselective addition of a metalated thiazole to a chiral electrophile. For instance, a 2-metalated 4-bromothiazole (B1332970) can be added to an enantiomerically pure mandelic acid derivative. This reaction establishes a new chiral center, leading to the formation of diastereomeric amino alcohols with high selectivity. The stereochemical outcome can be controlled by the choice of the electrophile.

Another major approach focuses on the derivatization of the 5-amino group with a chiral auxiliary. This is a classic method for chiral resolution. wikipedia.org The racemic amine can be reacted with an enantiomerically pure chiral acid, such as tartaric acid or a derivative, to form a pair of diastereomeric salts. wikipedia.org These salts typically exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. Once separated, the chiral auxiliary can be cleaved to yield the individual enantiomers of the aminothiazole. Other chiral derivatizing agents, such as chiral isocyanates or acid chlorides, can be used to form stable diastereomers that can be separated using chromatography. chiraltech.comnumberanalytics.com

These strategies provide robust pathways to access enantiomerically enriched or pure forms of thiazole derivatives, which is essential for evaluating their stereospecific biological activities.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Scaffold for Complex Molecule Construction

The inherent structure of 2-Bromothiazol-5-amine hydrobromide, featuring a five-membered heterocyclic ring with strategically placed reactive sites, makes it a valuable scaffold in organic synthesis. smolecule.com Chemists utilize this compound as a starting point for building more elaborate molecular architectures.

This compound serves as a foundational component for synthesizing a wide array of more complex heterocyclic compounds. smolecule.com The presence of the reactive bromine atom and the amino group allows for a variety of chemical transformations, including nucleophilic substitution, amination, acylation, and condensation reactions. smolecule.com For instance, the amino group can react with acylating agents like ethyl malonyl chloride to form amide derivatives, which are themselves intermediates for further molecular elaboration. google.com Similarly, it can be used to create urea (B33335) derivatives by reacting with isocyanates. thieme-connect.com These reactions demonstrate its utility in expanding the molecular diversity accessible to synthetic chemists. smolecule.com

Table 1: Examples of Heterocyclic Synthesis from this compound

Reactant Reagent Resulting Compound Type Research Area Reference
2-amino-5-bromothiazole hydrobromide Ethyl malonyl chloride Thiazolyl-amino-oxopropanoate Antitumor Agents google.com
5-bromothiazole-2-amine hydrobromide Ethyl isocyanate (EtNCO) Substituted Urea LIMK1 Inhibitor Synthesis thieme-connect.com

In medicinal chemistry, the concept of bioisosterism—where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity—is a key strategy. The thiazole (B1198619) ring of this compound is a recognized bioisostere for other five-membered heterocyclic rings, such as imidazole (B134444) and pyrazole. smolecule.com This property allows medicinal chemists to use it as a scaffold to design new drug candidates that may interact with similar biological targets but exhibit improved potency, selectivity, or pharmacokinetic profiles. smolecule.comgoogle.com Researchers have explored replacing other heterocyclic cores with the thiazole structure to modulate the activity of compounds in areas like NF-κB activation. nih.gov

Role in the Synthesis of Agrochemical Research Targets (e.g., fungicides, herbicides)

The thiazole moiety is a structural feature present in numerous biologically active compounds, including those developed for agriculture. This compound is utilized as a key intermediate in the synthesis of research targets for agrochemicals, particularly fungicides and herbicides. chemimpex.comsmolecule.comvulcanchem.com Its unique chemical properties contribute to the development of effective solutions for crop protection. chemimpex.com Patents and research literature indicate that derivatives of brominated aminothiazoles are investigated for their potential as fungicides and insecticide toxicants, highlighting the compound's importance in this industrial research sector. google.com

Development of Novel Materials and Functional Polymers

Beyond life sciences, this compound finds applications in materials science. smolecule.comvulcanchem.com Researchers have explored its use in the development of novel materials, including functional polymers, conductive polymers, coatings, and dyes. smolecule.comvulcanchem.comgoogle.com The ability of the thiazole ring and its functional groups to be incorporated into larger polymeric chains allows for the creation of materials with specific, enhanced properties valuable in fields like electronics and advanced coatings. vulcanchem.com

Table 2: Applications in Materials Science

Material Type Potential Application Reference
Functional Polymers Electronics, Photonics
Conductive Polymers Electronics vulcanchem.com

Applications in Catalysis and Ligand Design

The primary amino group of this compound is a key functional handle for its application in catalysis and ligand design. It can readily undergo condensation reactions with aldehydes, such as salicylaldehyde, to form a class of compounds known as Schiff bases. ignited.insemanticscholar.org These Schiff base molecules, which contain an imine (-N=CH-) group and other potential donor atoms from the thiazole ring and the aldehyde precursor, are excellent ligands for coordinating with various transition metal ions. ignited.inmdpi.com

Researchers have synthesized novel Schiff base ligands from aminothiazole derivatives and subsequently created metal complexes with ions like Nickel(II) and Zinc(II). ignited.insemanticscholar.orgmdpi.com These resulting metal complexes are then studied for their potential catalytic activity or other valuable properties, such as enhanced antimicrobial effects, which can be attributed to the specific geometry and electronic properties of the metal-ligand complex. mdpi.com

Table 3: Example of Ligand and Complex Synthesis

Starting Materials Ligand Formed Metal Ions for Complexation Resulting Complex Type Reference

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

Proton NMR (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers critical information about the number, environment, and connectivity of hydrogen atoms within the molecule. For 2-Bromothiazol-5-amine hydrobromide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the thiazole (B1198619) ring proton and the protons of the amino group. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating amino group, as well as the hydrobromide salt formation. The amino protons are often observed as a broad signal due to exchange processes and hydrogen bonding.

Detailed spectral data, including chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz), are essential for complete structural assignment.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the thiazole ring are particularly informative, with the carbon atom bonded to the bromine (C2) and the carbon atoms adjacent to the nitrogen and sulfur atoms exhibiting characteristic shifts.

The correlation of ¹H and ¹³C NMR data is crucial for unambiguous structural confirmation.

Advanced NMR Techniques (e.g., 2D-NMR)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural details by revealing correlations between different nuclei. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would correlate directly bonded proton and carbon atoms. These advanced methods are invaluable for assigning the signals in complex spectra and confirming the connectivity within the molecule. libretexts.orgdtu.dkharvard.eduyoutube.com

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the energy levels associated with molecular vibrations and electronic transitions, respectively, offering complementary information to NMR for a comprehensive characterization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key vibrational modes include the N-H stretching of the amino group, which may be broadened due to the hydrobromide salt, and the C=N and C-S stretching vibrations characteristic of the thiazole ring. The presence of these specific bands confirms the integrity of the principal functional groups within the compound. avantorsciences.com

Functional Group **Expected Absorption Range (cm⁻¹) **
N-H Stretch (Amino group)3400 - 3200
C-H Stretch (Aromatic)3100 - 3000
C=N Stretch (Thiazole ring)1650 - 1550
C-S Stretch (Thiazole ring)800 - 600

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. In the case of this compound, both standard and high-resolution mass spectrometry (HRMS) are employed to confirm its structure.

Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the expected molecular weight is approximately 259.95 g/mol . smolecule.comsigmaaldrich.com The empirical formula is C₃H₃BrN₂S·HBr. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) offers a more precise measurement of the molecular mass, often to four or more decimal places. This level of accuracy allows for the unambiguous determination of the elemental formula. For instance, the calculated exact mass of this compound is 259.844147, and its monoisotopic mass is 257.846194. americanelements.com HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. In research involving derivatives of thiazoles, HRMS is routinely used to confirm the successful synthesis of target molecules. rsc.org For example, in the synthesis of a related brominated thiazole derivative, HRMS was used to verify the product, with a calculated value for [M+H]⁺ of 215.9113 and a found value of 215.9107. rsc.org

Table 1: Mass Spectrometry Data for this compound and Related Compounds

ParameterValueReference
Molecular Weight ~259.95 g/mol smolecule.comsigmaaldrich.com
Exact Mass 259.844147 americanelements.com
Monoisotopic Mass 257.846194 americanelements.com
HRMS [M+H]⁺ (Related Derivative) Calculated: 215.9113, Found: 215.9107 rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

Electrochemical Characterization Techniques

Electrochemical techniques are employed to study the redox properties of a compound, that is, its ability to donate or accept electrons. These properties are particularly relevant for applications in materials science, such as the development of new polymers and dyes, and can also play a role in the biological activity of a molecule. smolecule.com

The electrochemical behavior of thiazole derivatives can be investigated using methods like cyclic voltammetry. While specific electrochemical data for this compound is not detailed in the provided search results, studies on related compounds highlight the importance of such characterization. For instance, the electrochemical properties of novel Schiff bases derived from thiophene (B33073) carboxaldehyde, a related heterocyclic compound, have been studied to assess their utility as corrosion inhibitors. researchgate.net The presence of the electroactive bromine atom and the amine group on the thiazole ring suggests that this compound would exhibit interesting electrochemical behavior, warranting further investigation.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, energies, and a host of electronic properties.

Density Functional Theory (DFT) has become a standard method in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is widely used to study the structure and properties of heterocyclic compounds, including thiazole (B1198619) derivatives. unige.ch For molecules related to 2-Bromothiazol-5-amine, DFT is applied to optimize molecular geometries, calculate thermodynamic parameters, and predict vibrational frequencies. researchgate.netresearchgate.net

Studies on related amide compounds show that DFT, particularly with functionals like M06-2X, can effectively model molecular interactions and calculate Gibbs free energy, which is crucial for predicting reaction spontaneity and particle formation in various environments. nih.gov In the study of complex thiazole derivatives, DFT calculations using the B3LYP functional have been employed to optimize structures and analyze electronic properties, providing insights into the molecule's stability and reactivity. researchgate.netnih.gov

Table 1: Example of DFT-Calculated Parameters for a Substituted Thiazole Derivative This table illustrates typical parameters obtained from DFT calculations for thiazole-based compounds, which are crucial for understanding their chemical behavior.

ParameterCalculated ValueSignificance
Total EnergyVaries (e.g., in Hartrees)Represents the molecule's stability; lower energy indicates higher stability.
Gibbs Free EnergyVaries (e.g., in kcal/mol)Predicts the spontaneity of reactions under specific conditions. sumitomo-chem.co.jp
Dipole MomentVaries (e.g., in Debye)Indicates the molecule's overall polarity, influencing solubility and intermolecular forces. asianpubs.org
Heat of FormationVaries (e.g., in kcal/mol)The change in enthalpy during the formation of the compound from its constituent elements. asianpubs.org

Note: The values are generic representations as specific calculations for 2-Bromothiazol-5-amine hydrobromide are not publicly available. Data is based on principles from studies on related thiazole derivatives.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability.

For thiazole derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. mjcce.org.mk In 2-amino-5-bromothiazole, for example, the HOMO is typically distributed over the thiazole ring and the amino group, indicating these are the primary electron-donating centers. mjcce.org.mk The LUMO is often localized across the ring system, highlighting its electron-accepting regions. mjcce.org.mk A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron to a higher energy state. asianpubs.orgresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for Thiazole Derivatives The following data, derived from studies on substituted thiazoles, demonstrates how modifications to the core structure affect electronic properties. asianpubs.orgmjcce.org.mk

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Thiazole-9.682.9512.63
4-Methylthiazole-9.452.9212.37
2-Amino-5-bromothiazoleVariesVariesVaries

Note: Specific values for 2-Amino-5-bromothiazole are dependent on the computational method and basis set used. The trend shows that substituents alter the orbital energies and reactivity.

Reaction Mechanism Elucidation via Computational Approaches

Computational methods are invaluable for mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed energy profile for a reaction. sumitomo-chem.co.jp This allows for the determination of activation barriers and the identification of the most likely reaction mechanism.

For instance, computational studies on the nucleophilic aromatic substitution (SNAr) reactions of chloro- and dinitro-substituted benzofuroxans with aminothiazoles have been performed to understand the reaction's regioselectivity. researchgate.net DFT calculations can explore different potential pathways, such as attack at various positions on the thiazole ring, to determine the most energetically favorable product, which can then be verified by experimental data. researchgate.net Similarly, the complex, multi-step reaction of 2-bromomethyl-1,3-thiaselenole with benzothiazole-2-thiol was elucidated using quantum chemical calculations to analyze the thermodynamic characteristics of different reaction channels and intermediates. mdpi.com

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is particularly useful for studying the conformational flexibility of molecules and their interactions within a complex environment, such as a protein binding site. plos.orgnih.gov

In drug design, MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.govbiointerfaceresearch.com For thiazole derivatives identified as potential enzyme inhibitors, MD simulations can confirm that the ligand remains stably bound in the active site and can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its binding affinity. nih.govmdpi.com These simulations run over nanoseconds can demonstrate the stability of protein-ligand complexes and validate docking results. nih.gov

Prediction of Spectroscopic Properties

Quantum chemical methods can predict various spectroscopic properties, including NMR chemical shifts, UV-Vis absorption maxima, and vibrational frequencies (FTIR). semanticscholar.org Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and predicting UV-Vis spectra. mdpi.com

Theoretical calculations of the UV spectra of bromothiazoles have been performed using methods like the Pariser-Parr-Pople (PPP) approach to interpret experimental results. semanticscholar.org For newly synthesized carbazole-thiazole dyes containing bromine, DFT calculations were used to predict the absorption maxima (λmax), which showed good agreement with experimental values, confirming the accuracy of the computational model. mdpi.com Similarly, DFT calculations have been used to perform comparative analyses of FT-IR spectroscopic data for other thiazole derivatives. researchgate.net

In Silico Screening and Ligand Design Principles

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those most likely to bind to a biological target. This approach, which includes techniques like molecular docking, accelerates the drug discovery process by prioritizing compounds for experimental testing. wjarr.comnih.gov

The 2-aminothiazole (B372263) scaffold, a core component of this compound, is a privileged structure in medicinal chemistry and is frequently used in the design of new ligands. nih.gov Virtual screening of libraries containing thiazole derivatives has been used to identify potential inhibitors for various enzymes, including bacterial targets and protein kinases. plos.orgbiointerfaceresearch.comwjarr.com Molecular docking studies predict the binding affinity (often expressed as a docking score) and the binding mode of a ligand within a protein's active site. researchgate.net For example, thiazole derivatives have been docked against the SARS-CoV-2 main protease, with the results used to guide the synthesis of potential antiviral compounds. mdpi.com

Table 3: Example of Molecular Docking Scores for Thiazole Derivatives Against a Protein Target This table represents typical output from a molecular docking study, showing the predicted binding affinity of various compounds. mdpi.com

CompoundTarget ProteinDocking Score (kcal/mol)
Thiazole Derivative 6bSARS-CoV-2 Mpro-8.2
Thiazole Derivative 6eSARS-CoV-2 Mpro-8.1
Thiazole Derivative 8aSARS-CoV-2 Mpro-8.6
Co-crystallized Ligand (N3)SARS-CoV-2 Mpro-8.0

Note: Data is from a study on specific pyridine–thiazole hybrids and serves as an example of the application of in silico screening. mdpi.com

Future Research Directions and Emerging Opportunities

Development of Sustainable and Eco-Friendly Synthetic Routes

The chemical industry's growing emphasis on green chemistry is steering the development of more environmentally benign synthetic methodologies. For the synthesis of 2-Bromothiazol-5-amine hydrobromide and its derivatives, future research is likely to focus on several key areas to minimize environmental impact and enhance efficiency.

Traditional syntheses of 2-aminothiazoles often rely on the Hantzsch thiazole (B1198619) synthesis, which can involve harsh reagents and generate significant waste. tandfonline.comkuey.net Modern approaches are moving towards more sustainable alternatives. One promising direction is the adoption of microwave-assisted organic synthesis (MAOS) . This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free reactions, thereby reducing the use of volatile organic compounds (VOCs). Current time information in Chatham County, US.

The use of recyclable catalysts is another cornerstone of green synthetic design. Solid-supported catalysts, such as Nafion-H, have been successfully employed for the eco-friendly synthesis of 2-aminothiazoles in recyclable solvent systems like polyethylene (B3416737) glycol (PEG)-water. thieme-connect.com Future work could adapt these catalytic systems for the synthesis of the parent 2-aminothiazole (B372263), which can then be selectively brominated to yield this compound.

One-pot syntheses represent a particularly efficient strategy, as they combine multiple reaction steps into a single operation, which saves time, resources, and reduces waste. tandfonline.comtandfonline.com The development of one-pot procedures starting from readily available ketones and thiourea (B124793) derivatives to produce substituted 2-aminothiazoles is an active area of research that can be extended to the target compound. tandfonline.com Furthermore, electrochemical synthesis is emerging as a powerful green tool, offering a way to conduct reactions under mild, oxidant-free conditions. nih.gov The electrochemical synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas showcases a promising avenue for future exploration. nih.gov

Green Synthesis ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, improved yields, potential for solvent-free conditions. Current time information in Chatham County, US.
Recyclable CatalystsMinimized catalyst waste, improved process economy. thieme-connect.com
One-Pot SynthesisIncreased efficiency, reduced waste and resource consumption. tandfonline.comtandfonline.com
Electrochemical SynthesisMild reaction conditions, avoidance of harsh oxidants. nih.gov

Exploration of Unconventional Reactivity Patterns for Diversification

Beyond its role as a synthetic intermediate, the inherent reactivity of the 2-aminothiazole core offers numerous opportunities for creating diverse molecular architectures. A key area of future research lies in the exploration of unconventional reactivity patterns, particularly through C-H bond activation . This strategy allows for the direct functionalization of the thiazole ring, bypassing the need for pre-functionalized starting materials and thus offering a more atom-economical approach.

Palladium-catalyzed C-H alkenylation has been successfully used for the regioselective functionalization of thiazole derivatives at the C-2, C-4, and C-5 positions. rsc.org Applying such methods to this compound could enable the introduction of various substituents, leading to a library of novel compounds with potentially interesting biological or material properties. The direct acylation of thiazoles at the C-2 position using aldehydes under metal- and solvent-free conditions is another example of innovative C-H activation that could be explored. thieme-connect.com

Furthermore, the development of one-pot, multi-component reactions (MCRs) provides a powerful tool for generating molecular complexity in a single step. tandfonline.com Designing novel MCRs that incorporate this compound as a key building block could rapidly generate diverse libraries of complex thiazole derivatives for screening in various applications.

Design of Next-Generation Thiazole-Based Functional Materials

The unique electronic properties of the thiazole ring make it an attractive component for the design of advanced functional materials. nih.gov Thiazole-containing compounds have shown promise in the fields of organic electronics, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The electron-withdrawing nature of the imine nitrogen in the thiazole ring contributes to its desirable electronic characteristics. nih.gov

Future research could focus on incorporating this compound into the backbone of conductive polymers . cedarville.edu The bromine and amine functionalities offer handles for polymerization reactions, potentially leading to novel materials with tailored electronic and optical properties. For instance, thiazole-based polymers have been investigated as donor materials in high-efficiency organic solar cells. chinesechemsoc.org

Another exciting frontier is the development of metal-organic frameworks (MOFs) and coordination polymers incorporating thiazole-based ligands. rsc.orgmdpi.com These materials have applications in areas such as sensing, catalysis, and bioimaging due to their tunable structures and functionalities. The nitrogen and sulfur atoms of the thiazole ring, along with the amino group of this compound, can act as coordination sites for metal ions, paving the way for the design of novel, functional MOFs. Thiazolothiazole-based MOFs, for example, have demonstrated exceptional fluorescence properties. rsc.org

Material ClassPotential Application of this compound
Conductive PolymersBuilding block for organic semiconductors in OFETs, OSCs, and OLEDs. nih.govcedarville.educhinesechemsoc.org
Metal-Organic Frameworks (MOFs)Ligand for the construction of functional materials for sensing, catalysis, and bioimaging. rsc.orgmdpi.com
Porous Organic PolymersMonomer for the synthesis of materials with selective gas uptake properties. rsc.org

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from synthesis planning to property prediction. acs.orgnih.gov For a compound like this compound, these computational tools can significantly accelerate the pace of discovery and development.

Retrosynthesis planning , a critical task in organic chemistry, can be greatly aided by AI algorithms. acs.orgengineering.org.cn These tools can analyze the structure of a target molecule and propose efficient synthetic routes, potentially uncovering novel and more sustainable pathways to this compound and its derivatives. AI can also be employed to optimize reaction conditions, predicting the best catalyst, solvent, and temperature for a given transformation, thereby saving time and resources. nih.gov

Furthermore, computational studies , such as Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of thiazole derivatives. nih.govacs.org These calculations can help in understanding structure-activity relationships and in the rational design of new molecules with desired properties. For instance, computational docking studies are already being used to predict the binding affinity of thiazole derivatives to biological targets, guiding the development of new therapeutic agents. nih.govtandfonline.comacademie-sciences.fr

Interdisciplinary Approaches in Thiazole Chemistry for New Research Avenues

The future of thiazole chemistry, and specifically the research surrounding this compound, will be heavily influenced by interdisciplinary collaborations. The versatile nature of the thiazole scaffold makes it a valuable component in a wide range of scientific fields. kuey.netneliti.comnih.gov

In medicinal chemistry , the thiazole ring is a well-established pharmacophore found in numerous approved drugs. nih.govresearchgate.net The functional groups on this compound provide opportunities for the synthesis of hybrid molecules, where the thiazole core is combined with other bioactive moieties to create compounds with enhanced therapeutic potential. nih.govacs.org Such interdisciplinary work, combining synthetic chemistry with pharmacology and biology, is crucial for the discovery of new drugs.

The intersection of materials science and thiazole chemistry is another fertile ground for innovation. acs.org By collaborating with materials scientists, chemists can design and synthesize novel thiazole-based materials with specific electronic, optical, or physical properties for applications in electronics, sensing, and beyond. chinesechemsoc.orgrsc.org

Chemical biology offers a platform to use tailored thiazole derivatives as probes to study biological processes. The development of fluorescent thiazole-based compounds, for example, can aid in the visualization and understanding of cellular mechanisms. rsc.org These interdisciplinary efforts will undoubtedly unlock new and exciting applications for this compound and the broader class of thiazole compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-Bromothiazol-5-amine hydrobromide with high yield and purity?

  • Methodological Answer : Optimize cyclization reactions using phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 120°C), as demonstrated in analogous thiazole syntheses. Intermediate characterization via IR spectroscopy and elemental analysis ensures structural fidelity. Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Store in airtight, moisture-resistant containers under inert gas (N₂/Ar) to prevent degradation. Follow hydrobromide-specific SDS guidelines: use PPE (gloves, goggles), avoid inhalation, and implement spill containment protocols. Stability testing under varying temperatures (4°C, -20°C) is recommended for long-term storage .

Q. Which spectroscopic techniques are critical for initial structural characterization of this compound?

  • Methodological Answer : Employ IR spectroscopy to identify amine (-NH₂) and hydrobromide (HBr) stretching vibrations. Confirm molecular mass via high-resolution mass spectrometry (HRMS) and protonation states using ¹H/¹³C NMR in deuterated DMSO or CDCl₃. Cross-validate with elemental analysis .

Advanced Research Questions

Q. How can Bayesian statistical methods resolve contradictions in pharmacological activity data for this compound?

  • Methodological Answer : Apply Bayesian inference to model dose-response relationships and account for variability. Use noninformative priors to derive posterior distributions for parameters like IC₅₀ (half-maximal inhibitory concentration). This approach, validated in hyoscyamine hydrobromide studies, quantifies uncertainty in acetylcholinesterase inhibition assays .

Q. What advanced techniques confirm the protonation site and hydrogen-bonding network in this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction to resolve protonation at the thiazole nitrogen or amine group. Complement with solid-state NMR to map hydrogen bonding. Comparative analysis with CSD (Cambridge Structural Database) entries for related hydrobromide salts provides structural benchmarks .

Q. How to design a robust in vivo study to evaluate neuropharmacological effects of this compound?

  • Methodological Answer : Use scopolamine hydrobromide-induced cognitive impairment models in mice (20-25 g). Administer test compounds orally for 27 days, with post-treatment behavioral assays (e.g., Morris water maze). Include positive controls (e.g., galantamine hydrobromide) and validate via acetylcholinesterase activity measurements in brain homogenates .

Q. What strategies address discrepancies between computational predictions and experimental results in the reactivity of this compound?

  • Methodological Answer : Reconcile DFT (Density Functional Theory) calculations with experimental data by refining solvation models (e.g., COSMO-RS) and validating transition states via kinetic isotope effects. Cross-check synthetic intermediates using LC-MS to identify unanticipated byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.